Product packaging for 4-Ethoxy-2-butanone(Cat. No.:CAS No. 60044-74-8)

4-Ethoxy-2-butanone

Cat. No.: B1332131
CAS No.: 60044-74-8
M. Wt: 116.16 g/mol
InChI Key: YFBGSHHKHHCVDI-UHFFFAOYSA-N
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Description

Significance as an Organic Building Block

The primary significance of 4-ethoxy-2-butanone lies in its role as a bifunctional molecule. The ketone group at the 2-position and the ethoxy group at the 4-position provide two distinct sites for chemical reactions. This dual functionality allows chemists to selectively modify one part of the molecule while leaving the other intact, a crucial strategy in multi-step organic synthesis.

The compound is often employed as a starting material or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai Its ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile tool for constructing complex molecular architectures. For instance, the ketone can be reduced to a secondary alcohol, while the ethoxy group can be cleaved or replaced, opening pathways to a variety of derivatives.

Role in the Butanone Class of Ketones

This compound is a derivative of butanone, also known as methyl ethyl ketone (MEK). foodb.cabyjus.com Butanone itself is a widely used industrial solvent and a fundamental four-carbon ketone. wikipedia.org Ketones, as a class, are characterized by a carbonyl group (C=O) bonded to two carbon atoms. foodb.cahmdb.cat3db.caebsco.com This carbonyl group is the source of their characteristic reactivity.

The butanone class of ketones, including this compound, is important in both industrial and academic research. They serve as precursors in various chemical processes, including the synthesis of polymers and peroxides. wikipedia.org The presence of the ethoxy group in this compound distinguishes it from the parent butanone, imparting different physical properties and offering additional reactive handles for chemical modification.

Historical Context of Related Alkoxy Ketone Research

Research into alkoxy ketones, a class of compounds that includes this compound, has a rich history rooted in the exploration of ketone and ether chemistry. Early research focused on the synthesis and reactions of these bifunctional molecules. For example, in 1974, Mukaiyama and Hayashi reported a method for synthesizing β-alkoxy ketones by reacting trimethylsilyl (B98337) enol ethers with acetals in the presence of a titanium tetrachloride catalyst. oup.com

Over the years, the development of new synthetic methods has expanded the accessibility and utility of alkoxy ketones. For instance, research has explored the synthesis of related compounds like 4,4-dimethoxy-2-butanone (B155242), which serves as an important intermediate for pharmaceuticals and agrochemicals. google.com The study of alkoxy radicals, high-energy oxygen-centered radicals, has also provided insights into the reactivity and potential transformations of alkoxy ketones. rsc.org These historical developments have paved the way for the contemporary use of compounds like this compound as valuable building blocks in modern organic synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Odor Fruity
Boiling Point 153 °C (307 °F)
Melting Point -55 °C
Density 0.92 g/cm³
Refractive Index 1.4060-1.4100

Data sourced from multiple references. chembk.comaksci.comnih.gov

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification reaction of 2-butanol (B46777) with acetic anhydride. chembk.com This reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid, and requires moderate heating. The product is then purified by distillation. chembk.com

Reactivity and Applications

This compound undergoes a variety of chemical reactions, making it a versatile intermediate.

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: Reduction of the ketone yields the corresponding alcohol, 4-ethoxy-2-butanol. The Corey-Itsuno reduction is a notable method for the enantioselective reduction of ketones. wikipedia.org

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles.

Its applications are primarily in organic synthesis, where it serves as a solvent and an intermediate for producing more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B1332131 4-Ethoxy-2-butanone CAS No. 60044-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGSHHKHHCVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336768
Record name 4-Ethoxy-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60044-74-8
Record name 4-Ethoxy-2-butanone
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URL https://comptox.epa.gov/dashboard/DTXSID30336768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-butanone
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Synthetic Methodologies and Reaction Pathways for 4 Ethoxy 2 Butanone

Established Synthetic Routes

The principal and most widely documented method for preparing 4-ethoxy-2-butanone involves the reaction between 2-butanol (B46777) and acetic anhydride. chembk.com This process is a classic example of esterification, leading to the formation of the target ketone and a carboxylic acid as a byproduct.

2-Butanol + Acetic Anhydride → this compound + Acetic Acid

A key aspect of this reaction is the autocatalytic effect that can be observed. The acetic acid produced as a byproduct can itself catalyze the esterification, protonating and activating the anhydride, although strong mineral acids are typically added to ensure efficient reaction rates. psu.edu

The choice of catalyst is crucial for the efficient synthesis of this compound. Acid catalysts are predominantly used to increase the electrophilicity of the acetic anhydride, thereby facilitating the reaction.

Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly employed as catalysts in this esterification. chembk.com These acids protonate a carbonyl oxygen of the acetic anhydride, making it more susceptible to nucleophilic attack by 2-butanol. psu.edu

Table 1: Comparison of Acid Catalysts

CatalystChemical FormulaRole in Reaction
Sulfuric AcidH₂SO₄Protonates anhydride, increasing its electrophilicity.
Phosphoric AcidH₃PO₄Serves as a less corrosive alternative to sulfuric acid.

To maximize the yield and purity of this compound, careful control of reaction conditions is essential. Temperature is a key parameter that influences both the rate of reaction and the prevalence of side reactions.

The esterification is typically conducted at a suitable, controlled temperature to drive the reaction forward efficiently. chembk.com Optimization of temperature is a balance; higher temperatures increase the reaction rate but can also lead to the formation of unwanted byproducts or decomposition. Lowering the temperature can sometimes be used to increase the selectivity for the desired product over byproducts, though this may result in incomplete conversion of starting materials. diva-portal.org

Table 2: Key Parameters for Synthesis

ParameterTypical ConditionsPurpose
Reactants2-Butanol, Acetic AnhydrideStarting materials for the esterification.
CatalystSulfuric Acid or Phosphoric AcidTo accelerate the rate of reaction. chembk.com
TemperatureModerate heatingTo optimize reaction rate and product yield. chembk.com
PurificationDistillationTo isolate and purify the final product. chembk.com

Following the completion of the reaction, the crude product is a mixture containing this compound, unreacted starting materials, the acid catalyst, and the acetic acid byproduct. chembk.compsu.edu A multi-step purification process is therefore required.

The standard method for isolating this compound is distillation. chembk.com Initially, the acid catalyst and the acetic acid byproduct are often neutralized and removed by washing the organic layer with an aqueous basic solution, such as sodium carbonate solution. google.com The organic layer is then separated and dried using a suitable drying agent like anhydrous sodium sulfate.

Finally, fractional distillation is employed to separate the pure this compound from any remaining impurities and unreacted 2-butanol. lookchem.com For high-boiling point impurities, vacuum distillation may be utilized to prevent thermal decomposition of the product. google.com

Reaction Conditions Optimization

Multi-Step Synthesis Approaches

The synthesis of this compound is typically achieved not through a single reaction but via a sequence of chemical transformations. A logical and widely applicable multi-step approach involves the initial synthesis of a hydroxylated precursor, 4-hydroxy-2-butanone (B42824), followed by an etherification step to introduce the ethoxy group. This method allows for controlled construction of the target molecule.

Reagent Systems (e.g., Potassium Hydroxide (B78521), Phosphorus Trichloride (B1173362), Ether Solvents)

A plausible and versatile multi-step synthesis of this compound leverages a series of well-established reactions where specific reagents perform distinct roles. This pathway may be more complex and offer lower throughput than direct methods but provides versatility for creating derivatives.

A key precursor for this synthesis is 4-hydroxy-2-butanone, which can be synthesized via an aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269). acs.orgchemicalbook.com From this intermediate, a two-step process can be employed to yield this compound.

Activation of the Hydroxyl Group : The hydroxyl group of 4-hydroxy-2-butanone is a poor leaving group. To facilitate its substitution, it must first be converted into a more reactive group. Phosphorus trichloride (PCl₃) is an effective reagent for this transformation, converting the alcohol into a chloride, thereby forming the intermediate 4-chloro-2-butanone (B110788). gfschemicals.com

Etherification : The second step is a Williamson ether synthesis. masterorganicchemistry.com This reaction involves treating the chlorinated intermediate with an alkoxide. Potassium hydroxide (KOH) can be used as a strong base to deprotonate ethanol (B145695), forming potassium ethoxide. This ethoxide then acts as a nucleophile, displacing the chloride from 4-chloro-2-butanone to form the final ether product, this compound. Ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are ideal for this step as they are typically unreactive towards the strong base and can effectively dissolve the organic substrates. masterorganicchemistry.com

The roles of these key reagents are summarized in the table below.

ReagentChemical FormulaRole in Synthesis
Phosphorus Trichloride PCl₃Converts the hydroxyl group of the 4-hydroxy-2-butanone intermediate into a good leaving group (chloride).
Potassium Hydroxide KOHActs as a strong base to deprotonate ethanol, generating the potassium ethoxide nucleophile required for the Williamson ether synthesis.
Ether Solvents e.g., (C₂H₅)₂OServes as the reaction medium for the etherification step, chosen for its inertness and ability to dissolve reagents. masterorganicchemistry.com
Intermediate Identification and Characterization

The unambiguous identification of these intermediates is crucial and would be accomplished using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of atoms.

Infrared (IR) Spectroscopy : This technique is used to identify the presence of specific functional groups. For example, the conversion of 4-hydroxy-2-butanone to 4-chloro-2-butanone would be marked by the disappearance of the broad O-H stretching band and the appearance of a C-Cl stretching vibration.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming the identity of the intermediate. nih.gov

The table below outlines the expected characterization data for the key intermediates.

IntermediateMolecular FormulaKey Characterization Features
4-Hydroxy-2-butanone C₄H₈O₂IR : Broad O-H stretch (~3400 cm⁻¹), sharp C=O stretch (~1715 cm⁻¹). ¹H NMR : Signals corresponding to the hydroxyl proton, methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, and the terminal methyl group.
4-Chloro-2-butanone C₄H₇ClOIR : Absence of O-H stretch, presence of C=O stretch (~1720 cm⁻¹), and C-Cl stretch (~650-750 cm⁻¹). ¹H NMR : Shift of the signal for the methylene protons adjacent to the newly formed C-Cl bond compared to the precursor.

Emerging and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. pnas.orgthetribune.ca While specific green methods for this compound are not widely reported, general trends in ketone synthesis offer a clear roadmap for future development.

Exploration of Environmentally Benign Alternatives

The conventional synthesis of ketones and ethers often involves volatile organic solvents and hazardous reagents. Research into related ketone syntheses highlights several environmentally benign alternatives that could be adapted for the production of this compound or its precursors.

Aqueous Solvents : Water is an ideal green solvent. The development of syntheses that can be performed in water, such as certain nucleophilic substitution reactions or photocatalytic processes, could dramatically reduce the environmental impact. chemistryviews.orgthieme-connect.com

Greener Reagents and Catalysts : Replacing hazardous reagents is a key goal of green chemistry. For oxidation steps in related syntheses, hydrogen peroxide (H₂O₂) is a much greener alternative to traditional heavy-metal oxidants, as its only byproduct is water. organic-chemistry.org Similarly, iron-based catalysts are gaining attention as they are non-toxic, abundant, and inexpensive compared to catalysts based on precious metals like rhodium or palladium. wordpress.com

Alternative Energy Sources : Visible-light photocatalysis uses light as a sustainable energy source to drive chemical reactions, often under mild conditions. chemistryviews.orgrsc.org This approach could be explored for steps like C-H activation or oxidation in the synthetic pathway.

Potential for Catalyst-Free or Low-Waste Processes via Related Ketone Syntheses

A major source of chemical waste is the use of stoichiometric reagents and catalysts that cannot be easily recovered. thetribune.ca Therefore, developing catalyst-free or low-waste processes is a significant area of research.

Supercritical Conditions : The synthesis of the 4-hydroxy-2-butanone intermediate has been successfully demonstrated without a catalyst by using supercritical water as the reaction medium. acs.org This method is fast, provides a high yield, and eliminates the need for a catalyst and subsequent separation, thereby reducing waste. acs.org

Photocatalyst-Free Synthesis : Recent advancements have shown that some ketone syntheses can be driven by light without any photocatalyst. acs.orgorganic-chemistry.org These methods rely on the direct generation of radicals from feedstock chemicals, avoiding the need for organometallic reagents and simplifying the reaction setup. acs.orgorganic-chemistry.org

Mechanochemistry : Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce reactions, can often be performed without any solvent and sometimes without a catalyst. nih.gov This technique presents a powerful, low-waste alternative to traditional solution-phase synthesis.

An electrochemical approach has also been noted where this compound can be formed through the conversion of levulinic acid in an ethanol electrolyte, representing another modern, potentially greener pathway. rsc.org These emerging strategies offer significant potential for making the synthesis of this compound and other valuable chemicals more sustainable and efficient.

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy 2 Butanone

Fundamental Reaction Types

The reactivity of 4-ethoxy-2-butanone is characterized by several fundamental reaction types that target its core functional groups.

Oxidation Reactions and Corresponding Carboxylic Acid Formation

Ketones are generally resistant to oxidation compared to aldehydes. However, under vigorous conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), they can undergo oxidative cleavage of carbon-carbon bonds. ncert.nic.inlibretexts.org For this compound, oxidation typically involves the cleavage of the C-C bonds adjacent to the carbonyl group. ncert.nic.in Depending on which bond is cleaved (C1-C2 or C2-C3), a mixture of carboxylic acids can be formed. The use of strong oxidants like KMnO₄ under harsh conditions (e.g., heat, extreme pH) can lead to the formation of ethoxyacetic acid and acetic acid. chemistrysteps.commychemblog.com

Table 1: Oxidation of this compound

Oxidizing AgentReaction ConditionsPrimary Products
Potassium Permanganate (KMnO₄)Vigorous (e.g., heat, acidic/alkaline)Ethoxyacetic acid, Acetic acid

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound is readily reduced to a secondary alcohol, forming 4-ethoxy-2-butanol. This transformation is commonly achieved using metal hydride reagents. ncert.nic.in The two most prevalent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). lumenlearning.compw.live

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent that can be used in protic solvents like methanol (B129727) or ethanol (B145695). uop.edu.pkchemguide.co.uk It efficiently reduces the ketone to the corresponding secondary alcohol. youtube.commasterorganicchemistry.com

Lithium Aluminium Hydride (LiAlH₄): A much stronger and more reactive reducing agent, LiAlH₄ also reduces the ketone to a secondary alcohol. lumenlearning.comvaia.com Due to its high reactivity, reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup to protonate the intermediate alkoxide. pw.livechemguide.co.ukdavuniversity.org

Table 2: Reduction of this compound

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol4-Ethoxy-2-butanol
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)4-Ethoxy-2-butanol

Nucleophilic Substitution Reactions Involving the Ethoxy Moiety

While the most reactive site for nucleophilic attack is the electrophilic carbonyl carbon, nucleophilic substitution reactions that replace the ethoxy group can also occur. These reactions are less common and typically require specific conditions to facilitate the departure of the ethoxy group.

The reaction of this compound with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) can lead to a nucleophilic substitution reaction, specifically a trans-etherification. In this reaction, the methoxide ion acts as the nucleophile, attacking the carbon adjacent to the ether oxygen and displacing the ethoxide group to form 4-methoxy-2-butanone. This type of reaction is analogous to the Williamson ether synthesis, where an alkoxide displaces a leaving group. masterorganicchemistry.com However, the ethoxy group is not an ideal leaving group, and this reaction may require elevated temperatures to proceed effectively. It is also important to note that sodium methoxide is a strong base and can alternatively promote base-catalyzed reactions such as aldol (B89426) condensation. libretexts.org

Reaction Kinetics and Mechanistic Pathways

Investigations into Molecular Interactions and Pathways

The mechanisms of the fundamental reactions of this compound are analogous to those of other ketones.

Reduction Mechanism: The reduction with metal hydrides like LiAlH₄ or NaBH₄ proceeds via nucleophilic addition. dalalinstitute.com The reaction begins with the transfer of a hydride ion (H⁻) from the complex metal hydride to the electrophilic carbonyl carbon. lumenlearning.comlibretexts.org This forms a tetrahedral alkoxide intermediate. davuniversity.org In a subsequent step, this alkoxide is protonated by a protic solvent (in the case of NaBH₄) or by the addition of acid during workup (in the case of LiAlH₄) to yield the final alcohol product, 4-ethoxy-2-butanol. lumenlearning.comyoutube.com

Oxidation Mechanism: The mechanism for the oxidation of ketones in acidic media is often dependent on the rate-determining step of enol or enolate formation. researchgate.netrsc.org For many ketone halogenations and oxidations, the reaction is acid-catalyzed and exhibits first-order dependence on the substrate and the acid, but zero-order dependence on the oxidant. niscpr.res.inias.ac.in This suggests that the slow step is the acid-catalyzed conversion of the ketone to its enol form. The enol then reacts rapidly with the oxidizing agent. niscpr.res.in

Acid-Catalyzed Condensation Mechanism: In the presence of acid and another enolizable carbonyl compound, or upon self-condensation, this compound can undergo an acid-catalyzed aldol condensation. The mechanism begins with the protonation of the carbonyl oxygen, which activates the ketone. byjus.comjove.com A base (like the conjugate base of the acid or another ketone molecule) then removes an alpha-hydrogen to form an enol. allen.in This enol, acting as a nucleophile, attacks the protonated carbonyl of another molecule, leading to a β-hydroxy ketone after deprotonation. jove.com Under acidic conditions, this aldol adduct readily undergoes dehydration (elimination of water) to form a more stable α,β-unsaturated ketone. jove.com

Role as a Solvent in Facilitating Dissolution and Reaction

This compound serves as a versatile organic solvent with applications in various chemical industries, including coatings, inks, and cleaning agents. chembk.com Its molecular structure, featuring both an ether and a ketone functional group, allows it to dissolve a range of substances. The ethoxy group contributes to its ability to act as a solvent for other compounds, facilitating their dissolution and subsequent reaction. It is soluble in water and other organic solvents, further enhancing its utility in diverse chemical processes. chembk.com

Gas-Phase Reactivity Studies (Drawing from Analogs)

Due to a lack of direct studies on the gas-phase reactivity of this compound, insights can be drawn from analogous ketones and alkoxy compounds. The atmospheric degradation of such volatile organic compounds (VOCs) is primarily initiated by reactions with hydroxyl (OH) radicals, photolysis, and reactions with other atmospheric oxidants like nitrate (B79036) radicals (NO3) and ozone (O3). acs.orgacs.org The presence of a keto group can influence the reaction pathways and product distributions in atmospheric oxidation reactions. nih.gov

OH Radical Reactions: Mechanisms and Kinetics

The primary mechanism for the reaction of OH radicals with ketones in the gas phase is hydrogen-atom abstraction. researchgate.net For ketones, the addition of an OH radical to the carbonyl carbon is considered to have a high-energy barrier and is therefore a negligible pathway under atmospheric conditions. researchgate.net The reaction of OH radicals with ketones typically shows a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.net

In the reaction of OH radicals with ketones, hydrogen atoms can be abstracted from various positions on the molecule. researchgate.net For analogous ketones, studies have shown that H-atom abstraction is the dominant, if not exclusive, reaction pathway. researchgate.net For instance, in the reaction of OH with methyl ethyl ketone (MEK), hydrogen abstraction is the principal channel. copernicus.org The specific site of hydrogen abstraction depends on the bond dissociation energies of the C-H bonds, with abstraction from weaker C-H bonds being more favorable. The presence of an ether group, as in this compound, introduces additional hydrogen abstraction sites at the ethoxy group.

Alkoxy radicals, which are key intermediates in the atmospheric oxidation of VOCs, can undergo several reaction pathways, including hydrogen atom transfer (HAT), β-scission, and alkene addition. rsc.org The formation of a strong O-H bond makes hydrogen atom abstraction from weaker C-H bonds a common reaction for alkoxy radicals. rsc.org In the oxidation of ketones, the initially formed alkoxy radicals can undergo further reactions, leading to a variety of products. nih.gov The presence of a keto group can hinder isomerization reactions of keto alkoxy radicals and enhance decomposition. nih.gov

The rate coefficients for the reactions of OH radicals with ketones are often temperature-dependent. acs.orgresearchgate.net Experimental and computational studies on analogous unsaturated ketones, such as 5-hexen-2-one (B94416) (3BMK) and 4-hexen-3-one (B1236432) (E1PK), have determined temperature-dependent rate coefficients. acs.orgacs.org For example, the Arrhenius expressions for these reactions show a negative temperature dependence. acs.orgacs.org Similarly, studies on hydroxyketones like 4-hydroxy-2-butanone (B42824) (4H2B) also report temperature-dependent rate coefficients for their reaction with OH radicals. acs.orgnih.gov

Table 1: Temperature-Dependent Rate Coefficients for OH Radical Reactions with Analogous Ketones

CompoundArrhenius Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference
5-hexen-2-one (3BMK)(2.45 ± 0.68) × 10⁻¹² exp( (948 ± 85) / T )263–358 acs.orgacs.org
4-hexen-3-one (E1PK)(1.16 ± 0.81) × 10⁻¹² exp( (1241 ± 212) / T )263–358 acs.orgacs.org
4-hydroxy-2-butanone (4H2B)(1.26 ± 0.40) × 10⁻¹² exp( (398 ± 87) / T )280–358 acs.orgnih.gov
Methyl vinyl ketone (MVK)(1.80 ± 0.15) × 10⁻¹² exp( (733 ± 27) / T )280-340 copernicus.org

This table is interactive. Users can sort the data by clicking on the column headers.

The reaction of OH radicals with complex organic molecules can proceed through multiple channels, and the branching ratio describes the fraction of the reaction that proceeds through each specific channel. acs.org For unsaturated ketones, the reaction with OH radicals can involve both addition to the C=C double bond and hydrogen abstraction. acs.org The branching ratios for these pathways are temperature-dependent. acs.org For keto alkoxy radicals, the branching ratios between isomerization, decomposition, and reaction with O2 are crucial for determining the final products. nih.gov For instance, in the OH-initiated reactions of 2-methyl-1-alkenes, the branching ratios for decomposition and isomerization of the resulting β-hydroxyalkoxy radicals were found to vary with the carbon number of the alkene. nsf.gov

Photolysis Processes and Quantum Yields

Photolysis, or the decomposition of a chemical compound by light, is another important atmospheric degradation pathway for ketones. nih.gov The photolysis of ketones can lead to the formation of acyl radicals. nih.gov The quantum yield for a photochemical process is the number of molecules undergoing a specific event for each photon absorbed.

For analogous compounds like methyl ethyl ketone (MEK) and diethyl ketone (DEK), quantum yields for acyl radical production have been determined at atmospherically relevant wavelengths. nih.gov The photolysis of 4-hydroxy-2-butanone (4H2B) has been studied, and an effective quantum yield of 0.08 was estimated, leading to a photolysis lifetime of about 26 days. acs.orgnih.gov The photolysis of 4H2B was found to produce acetone (B3395972), suggesting the occurrence of a Norrish Type II mechanism. acs.orgnih.gov In another study, the OH quantum yield from the 266 nm photolysis of 4-hydroxy-2-butanone was measured to be about 0.3%. researchgate.net

Table 2: Photolysis Quantum Yields for Selected Ketones

CompoundWavelength (nm)Quantum Yield (Φ)Product MonitoredReference
Methyl Ethyl Ketone2480.41 ± 0.08CH₃CO nasa.gov
Diethyl Ketone308, 320Varies with pressureRCO nih.gov
4-Hydroxy-2-butanoneBroadband0.08 (effective)Overall decomposition acs.orgnih.gov
4-Hydroxy-2-butanone266~0.003OH researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Proposed Mechanistic Pathways (e.g., Norrish II Mechanism)

The photochemical reactivity of this compound is significantly influenced by the absorption of light, which can initiate intramolecular reactions. One of the primary mechanistic pathways proposed for the photochemical decomposition of ketones like this compound is the Norrish Type II reaction. wikipedia.orgedurev.in This type of reaction is a well-established photochemical process for ketones and aldehydes that possess a γ-hydrogen atom. wikipedia.orgedurev.in

The Norrish reaction, named after Ronald George Wreyford Norrish, is categorized into Type I and Type II. wikipedia.org The Norrish Type I reaction involves the photochemical cleavage of the bond between the carbonyl group and an adjacent carbon atom (α-scission), leading to the formation of two free radical intermediates. wikipedia.org The stability of the resulting radicals often dictates the major products. wikipedia.org For instance, the photolysis of 2-butanone (B6335102) primarily yields ethyl radicals over the less stable methyl radicals. wikipedia.org

However, the Norrish Type II reaction is an intramolecular process that occurs when an excited carbonyl compound abstracts a γ-hydrogen atom. wikipedia.orgedurev.in This hydrogen abstraction results in the formation of a 1,4-biradical intermediate. wikipedia.orgedurev.in This biradical can then undergo one of two main secondary reactions: fragmentation (β-scission) or intramolecular recombination. wikipedia.orgedurev.in

In the context of this compound, the molecule possesses accessible γ-hydrogens on the ethoxy group. Upon photochemical excitation, the carbonyl group can abstract one of these γ-hydrogens, initiating the Norrish Type II pathway. The subsequent fragmentation of the resulting 1,4-biradical would lead to the formation of an enol and an alkene. wikipedia.org The enol would then likely tautomerize to a more stable ketone. rsc.org

A competing reaction to the Norrish Type II fragmentation is the Norrish-Yang cyclization, where the 1,4-biradical undergoes intramolecular recombination to form a cyclobutanol (B46151) derivative. nih.gov The balance between fragmentation and cyclization is influenced by factors such as the nature of the solvent and the multiplicity of the excited state (singlet or triplet). rsc.orgnih.gov

While direct and detailed mechanistic studies specifically on the photochemistry of this compound are not extensively reported in the provided search results, the general principles of the Norrish Type II reaction provide a strong theoretical framework for predicting its photochemical behavior. For example, studies on the photolysis of 4-hydroxy-2-butanone (4H2B), a structurally similar compound, have hypothesized the occurrence of a Norrish II mechanism based on the observation of acetone among the photolysis products. researchgate.net This suggests that similar fragmentation pathways could be expected for this compound.

The table below summarizes the key steps involved in the proposed Norrish II mechanism for this compound.

StepDescriptionIntermediate/Product
1. PhotoexcitationThe this compound molecule absorbs a photon, exciting the carbonyl group to a higher energy state (n,π*).Excited this compound
2. γ-Hydrogen AbstractionThe excited carbonyl group intramolecularly abstracts a hydrogen atom from the γ-carbon of the ethoxy group.1,4-Biradical
3. Fragmentation (β-Scission)The 1,4-biradical undergoes cleavage of the Cα-Cβ bond.Enol of acetone and ethyl vinyl ether
4. TautomerizationThe enol intermediate rapidly tautomerizes to the more stable keto form.Acetone
Alternative Step 3: Cyclization (Norrish-Yang)The 1,4-biradical undergoes intramolecular radical recombination to form a four-membered ring.Substituted cyclobutanol

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Ethoxy 2 Butanone

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the structural analysis of 4-Ethoxy-2-butanone, providing detailed information about its atomic and molecular framework through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) and multiplicities for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
aCH₃-C=O~2.1Singlet (s)3H
bO=C-CH₂-~2.7Triplet (t)2H
c-CH₂-O-~3.6Triplet (t)2H
dO-CH₂-CH₃~3.4Quartet (q)2H
e-CH₂-CH₃~1.2Triplet (t)3H

Similarly, ¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)
1CH₃-C=O~30
2C=O~208
3O=C-CH₂-~45
4-CH₂-O-~68
5O-CH₂-CH₃~66
6-CH₂-CH₃~15

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl (C=O) group of the ketone and the C-O-C stretch of the ether.

Table 3: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
~2850-3000C-H StretchAlkylMedium-Strong
~1715C=O StretchKetoneStrong
~1100C-O-C StretchEtherStrong

The most prominent feature in the IR spectrum of butanone and its derivatives is the strong absorption band for the carbonyl group (C=O) stretching vibration, typically found between 1700 and 1725 cm⁻¹. oup.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular weight: 116.16 g/mol ), electron ionization (EI) mass spectrometry results in the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation is predictable, with common cleavage points being adjacent to the carbonyl group (alpha-cleavage) and the ether oxygen. The most abundant fragments observed in the mass spectrum provide clues to the molecule's structure. uobabylon.edu.iq

Table 4: Major Fragment Ions in the Mass Spectrum of this compound uobabylon.edu.iq
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Likely Fragment StructureFragmentation Pathway
43~99.9[CH₃CO]⁺Alpha-cleavage
55~65.7[C₃H₃O]⁺Rearrangement/cleavage
31~54.4[CH₂OH]⁺Cleavage of ethoxy group
27~46.1[C₂H₃]⁺Further fragmentation
45~27.2[C₂H₅O]⁺Cleavage of ethoxy group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aliphatic ketones, such as this compound, exhibit a characteristic weak absorption band in the UV region. motionmantra.com This absorption is due to the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. masterorganicchemistry.comdocbrown.info

This n → π* transition for simple ketones typically occurs around 270-290 nm and is of low intensity because it is electronically "forbidden" by symmetry rules. motionmantra.commasterorganicchemistry.com The presence of the ethoxy group, being an unconjugated auxochrome, is expected to have a minimal effect on the position of this absorption maximum.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography (GC) is the premier method for assessing the purity of volatile compounds like this compound. masterorganicchemistry.comdocbrown.info In this technique, the compound is vaporized and passed through a long column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column.

For purity assessment, a sample is injected into the GC, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks gives a measure of its purity. Commercial suppliers often specify a purity of greater than 92.0% as determined by GC. masterorganicchemistry.com

For quantification, a known amount of an internal standard is added to the sample. By comparing the peak area of this compound to the peak area of the internal standard, and using a previously established calibration curve, the exact concentration of the compound in the sample can be determined. The choice of column (e.g., a polar BP-WAX capillary column) and detector (commonly a Flame Ionization Detector, FID) is critical for achieving accurate and reproducible results.

Liquid Chromatography (LC) with UV Detection for Quantitative Analysis

The quantitative analysis of this compound using Liquid Chromatography (LC) coupled with a Ultraviolet (UV) detector presents a viable, though indirect, methodological approach. Direct UV detection of unconjugated ketones such as this compound is often challenging due to their weak chromophoric properties. The carbonyl group (C=O) in this compound exhibits a weak n→π* electronic transition around 280 nm, which results in a low molar absorptivity, thereby limiting the sensitivity of direct UV detection. To overcome this limitation, a pre-column derivatization step is typically employed to attach a strongly UV-absorbing tag to the molecule.

A widely established derivatization agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). In an acidic medium, DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, absorbing intensely in the UV-visible region, typically around 360 nm, which significantly enhances the sensitivity and selectivity of the analysis.

The resulting hydrazone can then be effectively separated from other sample components using reversed-phase HPLC. A C18 column is commonly utilized for this purpose, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water. The UV detector is set to the wavelength of maximum absorbance for the DNPH derivatives, ensuring optimal signal response for quantification. The quantitative determination is then achieved by comparing the peak area of the this compound-DNPH derivative to a calibration curve constructed from standards of known concentrations that have undergone the same derivatization process.

Method validation for such an approach would involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The table below presents hypothetical yet realistic performance characteristics for a validated LC-UV method for this compound following DNPH derivatization, based on established methods for similar ketones.

Table 1: Hypothetical Performance Characteristics of a Validated LC-UV Method for this compound-DNPH Derivative

Parameter Typical Value
Linearity (r²) >0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Wavelength (λmax) 360 nm
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient

Advancements in Sample Preparation for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental, biological, or food samples necessitates efficient sample preparation to isolate the analyte from interfering components. Modern analytical chemistry offers several advanced techniques that can be adapted for this purpose, enhancing selectivity and concentration of the target compound prior to instrumental analysis.

Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique. For the extraction of this compound from aqueous matrices, a water-immiscible organic solvent with a high affinity for the analyte would be selected. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and by performing multiple extractions. While effective, LLE can be solvent-intensive and may be less suitable for trace-level analysis compared to more modern techniques.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. For this compound, a reversed-phase sorbent, such as C18 or a polymeric material, would likely be effective for extraction from aqueous samples. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a small volume of a strong organic solvent. This not only cleans up the sample but also concentrates the analyte, thereby improving detection limits.

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless technique based on the partitioning of analytes into a polymer coating on a magnetic stir bar. For a semi-volatile compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) coated stir bar would be appropriate. The stir bar is introduced into the sample and stirred for a defined period, allowing the analyte to be sorbed into the PDMS phase. The stir bar is then removed, dried, and the analyte is thermally desorbed into a gas chromatograph or back-extracted with a small amount of solvent for LC analysis. SBSE is particularly advantageous for trace and ultra-trace analysis in complex aqueous matrices due to its high preconcentration factor.

Headspace Solid-Phase Microextraction (HS-SPME) is another solvent-free technique, ideal for the analysis of volatile and semi-volatile compounds in solid, liquid, or gaseous samples. A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace above the sample. This compound, due to its moderate volatility, will partition from the sample matrix into the headspace and then be adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and would be selected based on the polarity of this compound.

The selection of the most appropriate sample preparation technique depends on the specific matrix, the required detection limits, and the available instrumentation. The following table provides a comparative overview of these techniques for the analysis of this compound.

Table 2: Comparison of Advanced Sample Preparation Techniques for this compound

Technique Principle Primary Application Advantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases General purpose extraction from liquid samples Simple, widely applicable
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase Cleanup and concentration from aqueous samples High recovery, good selectivity, reduced solvent use
Stir Bar Sorptive Extraction (SBSE) Sorption into a polymer-coated stir bar Trace analysis in aqueous and liquid samples High preconcentration, solventless
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption from the vapor phase onto a coated fiber Analysis of volatiles/semi-volatiles in various matrices Solvent-free, simple, sensitive

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2 Butanone

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the properties of 4-Ethoxy-2-butanone at the molecular level. These computational methods are essential for understanding its structure, stability, and intrinsic reactivity.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is dictated by the arrangement of its constituent atoms and the hybridization of their orbitals. The molecule contains a carbonyl group (C=O) and an ether linkage (C-O-C), which are its key functional features. The carbonyl carbon atom is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. ncert.nic.in This carbon forms three sigma (σ) bonds, and its remaining p-orbital overlaps with a p-orbital from the oxygen atom to form a pi (π) bond. ncert.nic.in The carbonyl oxygen also possesses two non-bonding lone pairs of electrons. The other carbon atoms and the ether oxygen are sp³ hybridized, resulting in a tetrahedral geometry.

Molecular Orbital (MO) theory describes the distribution of electrons within the molecule in terms of bonding, non-bonding, and anti-bonding orbitals. libretexts.org For this compound, the Highest Occupied Molecular Orbital (HOMO) is typically one of the non-bonding orbitals on the carbonyl oxygen. The Lowest Unoccupied Molecular Orbital (LUMO) is the anti-bonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic transitions and its reactivity toward electrophiles and nucleophiles.

The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the more electronegative oxygen, creates a significant dipole moment, making the carbonyl carbon an electrophilic center. ncert.nic.in

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₆H₁₂O₂ PubChem nih.gov
Molecular Weight 116.16 g/mol PubChem nih.gov
IUPAC Name 4-ethoxybutan-2-one PubChem nih.gov
Monoisotopic Mass 116.083729621 Da PubChem nih.gov
XLogP3-AA (Predicted) 0.1 PubChem nih.gov
Predicted CCS ([M+H]⁺, Ų) 123.4 PubChemLite uni.lu

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. researchgate.net The PES represents the energy of the molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. By mapping the PES, one can identify the stable conformers, which correspond to energy minima on the surface, and the transition states between them, which are saddle points. researchgate.net

For this compound, the key degrees of freedom are the rotations around the C-C and C-O single bonds. A relaxed PES scan, where the energy is calculated as specific dihedral angles are systematically varied, can reveal the most stable arrangements of the ethoxy and acetyl groups relative to each other. Computational studies on the analogous molecule 2-butanone (B6335102) have shown that the PES can be quite flat, with multiple minima close in energy. researchgate.net For this compound, the interactions between the ether oxygen's lone pairs and the carbonyl group, as well as steric hindrance, would govern the relative energies of the different conformers. The identification of the global minimum energy conformation is crucial for accurately predicting other molecular properties.

Table 2: Hypothetical Conformational Analysis of this compound from PES

Conformer Dihedral Angle (C4-C3-C2=O) Relative Energy (kcal/mol) Note
A ~0° (cis/eclipsed) High Steric clash between methyl and ethoxy groups.
B ~110° (gauche) 0 (Global Minimum) Likely the most stable conformer, balancing steric and electronic effects. researchgate.net

Thermochemical Data Derivation

Quantum chemical calculations are a powerful tool for deriving thermochemical data, which is vital for understanding and modeling chemical reactions. By performing frequency calculations on an optimized molecular geometry, key thermodynamic properties can be determined. These properties include the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) at various temperatures.

While specific, experimentally-derived thermochemical data for this compound is scarce, these values can be reliably predicted using computational methods. The accuracy of these predictions depends on the level of theory and basis set employed. For comparison, the thermochemical data for the closely related compound 2-butanone is well-established and provides a benchmark for the types of values expected for this compound. nist.gov Such data is fundamental for calculating reaction enthalpies, determining chemical equilibria, and as input for kinetic models. scribd.com

Table 3: Gas Phase Thermochemical Data for the Analogous Compound 2-Butanone

Property Value Temperature (K) Source
Cp,gas (J/mol·K) 101.68 ± 0.14 298.15 NIST WebBook nist.gov
Cp,gas (J/mol·K) 124.37 400 NIST WebBook nist.gov
Cp,gas (J/mol·K) 145.05 500 NIST WebBook nist.gov

Reaction Dynamics and Kinetics Modeling

Building upon the foundation of quantum chemical calculations, theoretical investigations into reaction dynamics and kinetics provide a bridge between molecular properties and macroscopic chemical behavior.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics, providing a framework for calculating the rate constants of elementary reactions. acs.org The theory posits that reacting molecules must pass through a high-energy transition state structure to form products. By locating this transition state on the potential energy surface and calculating its energy and vibrational frequencies, it is possible to compute the reaction rate constant. acs.org

For this compound, TST could be applied to model various reactions, such as its formation, its decomposition, or its role as an intermediate in larger reaction networks. mdpi.com For example, in the synthesis of butadiene from ethanol (B145695), the related intermediate 4-hydroxy-2-butanone (B42824) is hypothesized to be involved. mdpi.com Theoretical studies using TST could elucidate the energy barriers and reaction rates for the conversion steps involving such intermediates, helping to validate or refine proposed reaction mechanisms.

Kinetic Modeling of Complex Reaction Networks

This compound can be an intermediate or a product in complex processes like biofuel combustion or the synthesis of bulk chemicals. mdpi.comrwth-aachen.de For instance, the oxidation of biofuels involves hundreds or thousands of species and reactions. researchgate.net Kinetic models for these systems often rely on a "rate-rules" approach, where the reactivity of a large molecule is estimated by assigning rate parameters to its constituent functional groups based on well-studied smaller analogues, such as 2-butanone. rwth-aachen.deresearchgate.net The development of a detailed kinetic model for a system involving this compound would allow for the simulation of its concentration over time under various conditions, providing insights into product selectivity and process optimization. researchgate.net

Intermolecular Interactions and Solvent Effects

The dual functionality of this compound, containing both an ether and a ketone group, dictates its behavior in solution and its interactions with other molecules. Computational chemistry provides powerful tools to investigate these interactions at a molecular level, offering insights into solvent effects and the nature of non-covalent forces.

Hydrogen Bonding Analysis

This compound possesses two potential hydrogen bond acceptor sites: the oxygen atom of the ether group and the oxygen atom of the carbonyl group. However, it lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. nih.gov Its intermolecular interactions are therefore dominated by its capacity to accept hydrogen bonds from donor molecules, such as water or alcohols.

Computational studies on molecules containing ether and ketone functionalities reveal that the carbonyl oxygen is generally a stronger hydrogen bond acceptor than the ether oxygen. nih.gov This is attributed to the higher electron density and polarization of the C=O bond compared to the C-O-C linkage of the ether. Theoretical analyses, such as Density Functional Theory (DFT) calculations, can quantify the strength of these interactions by calculating binding energies and mapping electron density.

In the absence of strong hydrogen bond donors, weaker C-H···O interactions can also play a role in the molecule's conformational preferences and crystal packing. nih.gov Statistical analysis of crystal structures for various ketones and ethers shows that O···H contacts are generally enriched, indicating their significance as a stabilizing force in the absence of more powerful electrostatic attractions. nih.gov

Table 1: Computed Properties of this compound This table presents computational data for this compound, providing insight into its molecular characteristics relevant to intermolecular interactions.

PropertyValueSource
Molecular FormulaC₆H₁₂O₂ nih.gov
Molecular Weight116.16 g/mol nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Topological Polar Surface Area26.3 Ų nih.gov
Complexity68.9 nih.gov

This data is computationally generated and sourced from the PubChem database. nih.gov

Theoretical Studies of Acid-Catalyzed Reactions

The primary acid-catalyzed reaction involving a simple ether like this compound is the cleavage of the ether linkage. Theoretical studies are instrumental in elucidating the reaction mechanism, identifying intermediates, and calculating the energy landscape of this process.

The generally accepted mechanism for the acid-catalyzed cleavage of a primary ether proceeds in two main steps: masterorganicchemistry.comopenstax.org

Protonation: The first step is the protonation of the ether oxygen atom by a strong acid (e.g., HI, HBr). This is a crucial activation step, as it transforms the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH). masterorganicchemistry.com While the carbonyl oxygen is more basic, its protonation does not lead to the cleavage of the ether C-O bond.

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks one of the carbon atoms adjacent to the protonated ether oxygen. openstax.org For a primary ether like this compound, this attack occurs via an S_N2 mechanism at the less sterically hindered carbon of the ethyl group. openstax.org

A theoretical investigation using a method like DFT would model this pathway. The calculations would determine the relative energies of the reactants, the protonated intermediate, the transition state for the S_N2 attack, and the final products. This allows for the determination of the activation energy, which governs the reaction rate. The expected products from the cleavage of this compound would be ethanol and 4-hydroxy-2-butanone.

While specific computational studies on this compound are not prominent in the literature, theoretical investigations into the acid-catalyzed cleavage of other ethers, such as those in lignin, demonstrate that such calculations can reveal detailed mechanistic insights, including the favorability of different reaction pathways and the influence of molecular structure on reactivity. acs.org

Research Applications and Functionalization of 4 Ethoxy 2 Butanone

Applications in Organic Synthesis

The reactivity of the carbonyl group and the ether linkage in 4-ethoxy-2-butanone allows for its use as an intermediate in the construction of more complex molecular architectures and in the development of novel synthetic methods.

This compound serves as an organic building block in the synthesis of more complex molecules. While specific, direct examples of its use in the preparation of intricate molecules are not extensively detailed in publicly available research, the reactivity of its functional groups allows for its participation in various chemical reactions, such as oxidation to carboxylic acids and reduction to alcohols. Its ethoxy group can also undergo nucleophilic substitution reactions.

The utility of similar β-alkoxy ketones as synthetic intermediates is well-documented. For instance, the closely related analog, 4,4-dimethoxy-2-butanone (B155242), is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. google.com It is used to produce 2-mercapto-4-methylpyrimidine, a vital component in the synthesis of the sulfonamide antibiotic Sulfamerazine. google.com Furthermore, it is a precursor for the key intermediate of the anti-AIDS drug Nevirapine and for certain classes of herbicides. google.com Research has also demonstrated the use of 4,4-dimethoxy-2-butanone in the synthesis of pyrimidines, which are core structures in many biologically active compounds. crimsonpublishers.comchemicalbook.comresearchgate.net Specifically, it can be reacted with guanidine (B92328) nitrate (B79036) in the presence of sodium ethoxide to produce 2-amino-4-methylpyrimidine. crimsonpublishers.comcrimsonpublishers.com These applications of its dimethoxy analog highlight the potential pathways for which this compound could be utilized as a synthetic intermediate.

Research into new synthetic methods has explored the use of this compound's structural motif. A notable development is the electrochemical synthesis of 4-alkoxy-2-butanones from levulinic acid, a biomass-derived platform chemical. rsc.org In this process, the electrochemical oxidation of levulinic acid in an ethanol (B145695) electrolyte solution leads to the formation of this compound. rsc.org This method represents a potentially sustainable route to this class of compounds.

Furthermore, studies on the related compound 3-ethoxycyclobutanone have shown its utility in cascade ring-opening and cyclization reactions to form complex heterocyclic systems, which suggests potential avenues for the development of new reactions involving this compound. auctoresonline.org The development of new routes for the synthesis of aromatic compounds and heterocycles using the analog 4,4-dimethoxy-2-butanone as a 1,3-dielectrophilic building block has also been a subject of research. crimsonpublishers.comcrimsonpublishers.com This compound has been shown to react with various nucleophiles to yield substituted toluenes, naphthalenes, and pyrimidines. crimsonpublishers.comcrimsonpublishers.com

Reaction TypeReagents/ConditionsProduct Class
Oxidatione.g., Potassium permanganate (B83412)Carboxylic acids
Reductione.g., Lithium aluminum hydrideAlcohols
Nucleophilic Substitutione.g., Sodium methoxide (B1231860)New ether compounds
Electrochemical SynthesisLevulinic acid, ethanol electrolyteThis compound rsc.org

Role in Chemical Industry Research and Development

This compound has been investigated for its potential use in various industrial applications, primarily leveraging its properties as a solvent. chembk.com

This compound is explored as a solvent in the formulation of coatings, inks, and cleaning agents. chembk.com Ketones, in general, are effective solvents for a wide range of organic materials, and their volatility is a key property in applications like paints and coatings where rapid drying is required. The ethoxy group in this compound can influence its solvency, polarity, and stability, making it a subject of interest for specialized formulations. For instance, its analog, hydroxyethoxyphenyl butanone (HEPB), has been developed as a preservative in cosmetic products, including creams and soaps, which shares some formulation principles with cleaning agents. researchgate.netmicrobiologyresearch.org

While direct, extensive research on the material science applications of this compound is limited, its structural features suggest potential roles. The presence of both an ether and a ketone group allows for potential interactions with polymers and other materials. For example, related ketone compounds are used in the synthesis of polymers for resist compositions in the electronics industry. google.com Specifically, ketones with norbornene moieties are polymerized to create materials for photolithography. google.com The functional groups in this compound could potentially be modified to create monomers for polymerization or be used as an additive to modify the properties of existing polymers. The functionalization of polymers with various groups is a key area of material science, and molecules like this compound could serve as a platform for such modifications.

Derivatives and Analogues of 4 Ethoxy 2 Butanone: Comparative Research

Structural Analogues and Their Chemical Properties

4-Hydroxy-2-butanone (B42824) (also known as methylolacetone) is a significant beta-hydroxy ketone with the chemical formula C₄H₈O₂. ontosight.aidrugbank.com It serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and fragrances. ontosight.ainih.gov Its reactivity is characterized by the presence of both a ketone and a primary alcohol functional group, allowing it to undergo reactions such as oxidation to 2-butanone (B6335102), reduction to 1,3-butanediol (B41344), and dehydration to 3-buten-2-one.

Key synthesis routes for 4-hydroxy-2-butanone include the oxidation of 1,3-butanediol and the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269). ontosight.ai A patented method describes the selective oxidation of 1,3-butanediol using hydrogen peroxide and a sodium tungstate (B81510) catalyst, which yields 4-hydroxy-2-butanone with water as the only by-product. google.com This process is typically conducted at 60–75°C. google.com Another approach involves the catalytic dehydrogenation of 1,3-butanediol over copper-based catalysts.

The most widely utilized industrial method for producing 4-hydroxy-2-butanone is the base-catalyzed aldol condensation of acetone and formaldehyde. nih.gov This reaction forms a β-hydroxy ketone intermediate. Various catalysts can be employed, including sodium hydroxide (B78521), calcium hydroxide, and D-proline. The use of basic ionic liquids as catalysts has been shown to enhance the selectivity for 4-hydroxy-2-butanone by mitigating side reactions. researchgate.netresearchgate.net

The reaction between benzaldehyde (B42025) and acetone, a classic example of a crossed aldol condensation, yields 4-hydroxy-4-phenyl-2-butanone. prutor.ai This reaction is typically catalyzed by a base like sodium hydroxide. prutor.ai

Table 1: Catalysts for Aldol Condensation Synthesis of 4-Hydroxy-2-butanone

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%)
D-Proline 20 24 92.3 98
NaOH 60 6 78.5 85
Ca(OH)₂ 50 8 82.1 88

Data sourced from a representative study.

A non-catalytic method for synthesizing 4-hydroxy-2-butanone involves the aldol condensation of acetone and formaldehyde in a supercritical state. nih.govacs.org This process is conducted at temperatures ranging from 523 to 563 K (250-290 °C) and a pressure of 17 MPa, resulting in rapid synthesis and high product yields of up to 90%. acs.orgsemanticscholar.org

Research has shown that this "catalyst-free" synthesis is actually autocatalytic. researchgate.netresearchgate.net Under supercritical conditions, a small amount of formic acid is formed from the noncatalytic self-disproportionation of formaldehyde. researchgate.netresearchgate.net This generated formic acid then acts as a catalyst for both the formation and subsequent dehydration of 4-hydroxy-2-butanone. researchgate.netacs.org Kinetic models have been developed to describe this process, with activation energies for the formation and dehydration of 4-hydroxy-2-butanone determined to be 97.5±3.5 kJ/mol and 120.6±5.8 kJ/mol, respectively. researchgate.netresearchgate.net Studies have also investigated the side reactions involving formaldehyde, such as its cross-disproportionation with formic acid, to create a more complete reaction pathway model. nih.govacs.orgsemanticscholar.orgacs.org

4-Hydroxy-2-butanone is a key substrate for biocatalytic transformations, particularly the asymmetric reduction to produce optically active 1,3-butanediol, a valuable chiral building block. drugbank.comgoogle.com Various microorganisms and their enzymes (carbonyl reductases) are employed for this purpose, exhibiting high stereoselectivity. google.comresearchgate.net

For the synthesis of (R)-1,3-butanediol, strains of Candida krusei, Pichia jadinii, Pichia kudriayzeyii, and Kluyveromyces lactis have proven effective. thegoodscentscompany.commdpi.comresearchgate.net For example, a newly isolated strain of Candida krusei (ZJB-09162) was used to convert 45 g/L of 4-hydroxy-2-butanone into (R)-1,3-butanediol, achieving a conversion rate of 83.9% and an enantiomeric excess (e.e.) of 99%. researchgate.net Similarly, Pichia jadinii HBY61 demonstrated the ability to produce (R)-1,3-butanediol with absolute stereochemical selectivity (100% e.e.). researchgate.net The use of glucose as a co-substrate is often necessary for cofactor regeneration (NADPH), significantly improving reaction yields. mdpi.commdpi.com

For producing (S)-1,3-butanediol, microorganisms such as Candida parapsilosis and those from the genera Geotrichum and Trichosporon are utilized. google.commdpi.com Candida parapsilosis IFO 1396 has been identified as a particularly effective strain for this transformation. mdpi.com

Table 2: Microorganisms in Asymmetric Reduction of 4-Hydroxy-2-butanone

Microorganism/Enzyme Product Enantiomeric Excess (e.e.) Reference
Candida krusei ZJB-09162 (R)-1,3-butanediol 99% researchgate.net
Pichia jadinii HBY61 (R)-1,3-butanediol 100% researchgate.net
Pichia kudriayzeyii QC-1 (R)-1,3-butanediol >99% mdpi.com
Candida parapsilosis IFO 1396 (S)-1,3-butanediol Good mdpi.com
Carbonyl Reductase (PFODH) (R)-1,3-butanediol Excellent researchgate.net
Carbonyl Reductase (CpSADH) (S)-1,3-butanediol Excellent researchgate.net

4-Phenyl-2-butanone , also known as benzylacetone, is an organic compound with the formula C₁₀H₁₂O. ontosight.ai It is a colorless to pale yellow liquid with a characteristic sweet, floral scent. ontosight.aiwikipedia.org This compound is used as a fragrance ingredient in perfumes and soaps and as an attractant for melon flies. ontosight.aiwikipedia.org Synthesis can be achieved through the hydrogenation of benzylideneacetone (B49655) or the reaction of benzyl (B1604629) chloride with acetone in the presence of a base. ontosight.aiwikipedia.orgchembk.com

4-(Acetyloxy)-2-butanone , also known as 3-oxobutyl acetate (B1210297), is an acetate ester with the chemical formula C₆H₁₀O₃. nih.govchemeo.com It is structurally related to butyl acetate with an oxo group at the 3-position. nih.gov It is recognized as a metabolite. nih.gov

Table 3: Physicochemical Properties of Butanone Analogues

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
4-Hydroxy-2-butanone C₄H₈O₂ 88.11 - 1.023
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 233.5 - 235 0.972 - 0.989
4-(Acetyloxy)-2-butanone C₆H₁₀O₃ 130.14 - -

Data sourced from multiple references. wikipedia.orgchembk.comnih.govbiosynth.com

The butanone framework is a versatile scaffold in organic chemistry, leading to a wide range of derivatives with diverse applications. soton.ac.uk Research into these derivatives often focuses on creating complex, highly functionalized molecules for use as medicinal scaffolds or chiral ligands. soton.ac.uk

Examples of other butanone derivatives that are subjects of research include:

1-Bromo-4-hydroxy-2-butanone : This compound contains both bromine and hydroxyl groups, making it a valuable intermediate for further chemical transformations in synthetic organic chemistry. It is typically synthesized by the bromination of its precursor, 4-hydroxy-2-butanone.

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime : Derivatives of this compound are investigated for their potential biological activities, including antimicrobial properties. The ethenyl group influences its reactivity, leading to faster curing times in industrial applications compared to methyl analogs.

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride : This complex derivative incorporates azepine and thiophene (B33073) rings. ontosight.ai Such heterocyclic compounds are of interest in pharmaceutical research due to their potential for biological activity. ontosight.ai

Cyclobutane Derivatives : The double aldol-Tishchenko reaction has been applied to butanone-derived sulfinylimines to synthesize highly functionalized 1,3-amino alcohol derivatives of cyclobutane, which are of interest as potential medicinal scaffolds. soton.ac.uk

4-Hydroxy-2-butanone: Synthesis and Reactivity

Functionalized 4-Ethoxy-2-butanone Derivatives

The exploration of functionalized derivatives of this compound has opened avenues for comparative research, particularly in understanding how structural modifications influence the chemical and physical properties of the parent molecule. By introducing various functional groups, researchers can tune the reactivity, spectroscopic characteristics, and potential utility of these compounds. This section delves into the synthesis, characterization, and structural analysis of specific derivatives, highlighting the impact of these functionalizations.

Synthesis and Characterization of Novel Derivatives (e.g., 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone)

A notable derivative is 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone, also known as Ethylzingerone. nih.gov This compound is an organic molecule characterized by a phenolic structure and a ketone functional group. cymitquimica.com It possesses a butanone backbone with a phenyl ring substituted at the 3 and 4 positions by ethoxy and hydroxy groups, respectively. nih.gov The presence of these groups, particularly the phenolic hydroxyl and the ketone, makes it a subject of interest for further chemical synthesis. cymitquimica.com

The synthesis of related phenolic ketones, such as 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), often involves Friedel-Crafts alkylation. google.com This industrial process typically involves the reaction of phenol (B47542) with another compound in the presence of a catalyst. google.com For instance, a patented method describes the selective alkylation of phenol with 4-hydroxybutan-2-one using a solid acid catalyst, like acid-activated Montmorillonite clay, to produce Raspberry Ketone with high selectivity. google.com This suggests that an analogous pathway could be employed for the synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone, likely starting with 2-ethoxy-phenol (guethol).

The characterization of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone confirms its molecular structure and properties. The presence of both a hydroxyl and an ethoxy group can enhance its solubility in organic solvents and influences its physical properties, such as melting and boiling points, through hydrogen bonding. cymitquimica.com

Table 1: Properties of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone

Property Value
IUPAC Name 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one nih.gov
Synonyms Ethylzingerone, Hydroxyethoxyphenyl butanone nih.gov
CAS Number 569646-79-3 cymitquimica.com
Molecular Formula C₁₂H₁₆O₃ nih.govcymitquimica.com
Molecular Weight 208.25 g/mol
InChI Key MXLOKFOWFPJWCW-UHFFFAOYSA-N cymitquimica.com

| SMILES | CCOC1=C(C=CC(=C1)CCC(=O)C)O nih.gov |

Spectroscopic and Structural Studies of Derivatives (e.g., Organotin(IV) Complexes of 2-(4-ethoxybenzylidene) butanoic acid)

Spectroscopic and structural studies of derivatives provide deep insights into their molecular geometry and bonding. A relevant example is the research conducted on organotin(IV) complexes derived from 2-(4-ethoxybenzylidene)butanoic acid, a compound structurally related to this compound derivatives. researchgate.net

A series of organotin(IV) carboxylates derived from a similar ligand, 3-(4-ethoxyphenyl)-2-methylacrylate, were synthesized and characterized using FT-IR and NMR spectroscopy. researchgate.net These techniques are crucial for elucidating the structure of such complexes. In organotin(IV) complexes, the coordination of the ligand to the tin atom often occurs through the oxygen atoms of the carboxylate group. kau.edu.sa

In a study on organotin(IV) complexes of 2-(4-ethoxybenzylidene) butanoic acid, various diagnostic techniques including FT-IR and UV-visible spectroscopy were used for characterization. researchgate.net The disappearance of the O-H peak of the carboxylic acid in the FT-IR and NMR spectra confirms the formation of the complex. kau.edu.sa The coordination between the tin metal and the ligand is further evidenced by the appearance of new absorption bands in the infrared spectrum corresponding to Sn-O and Sn-C bonds. jmchemsci.com For example, stable Sn(IV)-ligand coordination is indicated by bands in the 449-459 cm⁻¹ (Sn-O) and 505-513 cm⁻¹ (Sn-C) regions. jmchemsci.com

X-ray crystallography provides definitive structural information. For organotin(IV) complexes, the geometry around the central tin atom can vary. Studies have revealed trigonal bipyramidal and octahedral geometries for different complexes. researchgate.net For instance, the crystal structure of a triphenyltin (B1233371) ester of a related carboxylic acid showed a five-coordinate tin atom in a trigonal bipyramidal structure, forming a linear polymer. researchgate.net

Table 2: Spectroscopic Data for Organotin(IV) Carboxylate Complexes

Spectroscopic Technique Observation Implication
FT-IR Disappearance of carboxylic acid O-H peak kau.edu.sa Confirms complexation and deprotonation of the ligand. kau.edu.sa
FT-IR Appearance of Sn-O and Sn-C absorption bands (e.g., 449-459 cm⁻¹) jmchemsci.com Evidence of stable coordination between tin and the ligand. jmchemsci.com
¹H, ¹³C, ¹¹⁹Sn NMR Shifts in proton, carbon, and tin signals upon complexation jmchemsci.com Provides information on the solution-state structure of the complexes. researchgate.net
UV-Vis Hypochromism shifts upon DNA interaction kau.edu.sa Suggests an intercalative mode of binding for some complexes. kau.edu.sa

| X-ray Diffraction | Determination of bond lengths and coordination geometry researchgate.net | Confirms solid-state structure (e.g., distorted tetrahedral, trigonal bipyramidal). researchgate.netkau.edu.sa |

Influence of Substituent Effects on Reactivity and Applications

The reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The Hammett equation is a fundamental tool in physical organic chemistry for correlating the effects of substituents on the reaction rates and equilibria of benzene (B151609) derivatives. annualreviews.org Substituents are characterized by a sigma (σ) value, which reflects their electron-donating or electron-withdrawing nature. annualreviews.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. annualreviews.org

In the case of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone, the aromatic ring contains two substituents: a hydroxyl group (-OH) and an ethoxy group (-OC₂H₅). Both are considered electron-donating groups due to resonance effects (+R). These groups increase the electron density on the benzene ring, which can affect the reactivity of both the ring itself (e.g., in electrophilic aromatic substitution) and the attached side chain. The increased electron density can make the phenolic proton more acidic compared to phenol itself, due to stabilization of the resulting phenoxide ion. annualreviews.org

Studies on other substituted aromatic compounds, like benzoquinone derivatives, have quantitatively demonstrated these principles. Research has shown that electron-withdrawing substituents (like chlorine) make the molecule more reactive towards nucleophiles, whereas electron-donating substituents (like methyl or t-butyl) decrease this reactivity. nih.gov This reactivity is critical for applications where covalent binding to nucleophiles is the mechanism of action. nih.gov The binding positions and stoichiometry are also affected by the inductive effects of these substituents. nih.gov Therefore, the ethoxy and hydroxy substituents on the phenyl ring of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone are expected to modulate its reactivity in a predictable manner, a key consideration for its synthesis and the design of further derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 4-Ethoxy-2-butanone typically involves the esterification of 2-butanol (B46777) with acetic anhydride, often employing strong acid catalysts like sulfuric or phosphoric acid. mdpi.com While effective, this method presents environmental and handling challenges associated with corrosive acids. Future research should prioritize the development of more sustainable, or "green," synthetic methodologies.

Key areas for exploration include:

Heterogeneous Catalysis: Investigating the use of solid, reusable catalysts such as zeolites, aluminosilicates, or yttria-stabilized zirconia could offer a greener alternative to homogeneous acid catalysts. researchgate.net These materials can simplify product purification, reduce corrosive waste streams, and are often more stable under reaction conditions.

Photocatalysis: Inspired by recent advances in organic synthesis, visible-light-induced photocatalysis presents a novel approach. acs.org Future studies could explore using inexpensive organic photocatalysts and environmentally benign oxidants like molecular oxygen to construct the keto-ether framework, minimizing hazardous waste. acs.org

Supercritical Fluids: Research into related ketone syntheses has demonstrated the potential of using supercritical conditions, which can facilitate reactions without any catalyst. The noncatalytic synthesis of 4-hydroxy-2-butanone (B42824) in a supercritical state, for example, is noted for its high yield and low waste, suggesting a promising, albeit technologically advanced, route for this compound. acs.org

C-H Activation: A frontier in chemical synthesis is the direct functionalization of stable carbon-hydrogen (C-H) bonds. news-medical.net Developing methods to selectively activate C-H bonds in simpler precursors could provide a more atom-economical and efficient pathway to this compound and its derivatives, significantly reducing the number of synthetic steps and associated waste. news-medical.net

A comparison of potential synthetic strategies is outlined in the table below.

Table 1: Comparison of Synthetic Strategies for this compound
Method Catalyst Type Sustainability Advantages Key Research Challenge
Conventional Homogeneous (H₂SO₄) Established, high yield Corrosive, waste generation
Heterogeneous Solid Acid (e.g., Zeolites) Reusable, reduced waste Catalyst design and optimization
Photocatalytic Organic Dye/Semiconductor Uses visible light, mild conditions Identifying effective photocatalyst systems
Supercritical None Catalyst-free, fast, high yield High pressure/temperature requirements
C-H Activation Metal Complex High atom economy, fewer steps Catalyst development for selective activation

In-Depth Kinetic and Mechanistic Studies of Specific Reactions

This compound can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution at its carbonyl and ether functionalities. However, detailed kinetic and mechanistic data for these reactions are conspicuously absent in the current literature. A fundamental understanding of its reactivity is crucial for optimizing existing applications and developing new ones.

Future research should focus on:

Gas-Phase Kinetics: Studies on the atmospheric reactions of similar keto ethers with hydroxyl (OH) radicals have been performed to understand their environmental fate. acs.org Applying these techniques to this compound would quantify its atmospheric lifetime and degradation pathways.

Condensed-Phase Reaction Mechanisms: The mechanisms of common organic reactions involving this compound are not well-documented. For instance, the acid-catalyzed aldol (B89426) condensation of related ketones like 2-butanone (B6335102) has been studied to understand its kinetics. nih.gov Similar investigations into the self-condensation or cross-condensation reactions of this compound would provide valuable insight into byproduct formation and reaction control.

Oxidation and Reduction Pathways: The oxidation of β-diketones and the reduction of carboxylic esters have been mechanistically scrutinized using techniques like stopped-flow spectrophotometry and deuterium-labelling experiments. researchgate.netnih.gov Applying these methods to the oxidation of this compound to its corresponding carboxylic acid or its reduction to the alcohol would elucidate the transition states and intermediates involved, enabling finer control over reaction outcomes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, saving significant time and resources in the laboratory. While basic computed properties for this compound are available, there is vast potential for more advanced modeling. nih.gov

Prospective computational studies include:

Solvent Property Prediction: The use of artificial intelligence (AI) and machine learning is rapidly advancing the prediction of solvent performance, toxicity, and biodegradability. chemcopilot.comresearchgate.net Training AI models on datasets containing keto-ethers could lead to accurate predictions of this compound's behavior as a solvent in various chemical processes. researchgate.net

Thermodynamic and Kinetic Modeling: Thermodynamic models like the Apelblat and van't Hoff equations have been successfully used to correlate the solubility of analogous ketones. researchgate.net Applying these, along with more advanced predictive models like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS), could predict solubility, activity coefficients, and even reaction kinetic constants in different media. acs.org

Reaction Mechanism Simulation: High-level theoretical calculations using Density Functional Theory (DFT) can be employed to map the energy profiles of its reactions. researchgate.net Such studies could identify transition state structures and activation energies, corroborating experimental kinetic data and explaining observed selectivity in its chemical transformations. researchgate.net

The table below summarizes key computed properties available for this compound, which serve as a foundation for more advanced modeling.

Table 2: Selected Computed Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₆H₁₂O₂ nih.gov
Molecular Weight 116.16 g/mol nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Complexity 68.9 nih.gov
InChIKey YFBGSHHKHHCVDI-UHFFFAOYSA-N nih.gov

Exploration of New Applications in Specialized Chemical Fields

The utility of this compound is currently confined to its role as a solvent and a basic building block. calpaclab.com However, its structure, which contains both a ketone and an ether functional group, makes it a potentially valuable bifunctional molecule. Research into new applications should leverage this unique structural feature.

Promising areas for exploration are:

Precursor for Bifunctional Catalysts: There is a growing interest in bifunctional organocatalysts that can activate both nucleophiles and electrophiles simultaneously. nih.govtandfonline.com The structure of this compound makes it an interesting scaffold for developing novel chiral catalysts, for example, by modifying it to include a hydrogen-bond donor and a Lewis basic site for applications in asymmetric synthesis. tandfonline.com

Building Block for High-Value Chemicals: The specific arrangement of the keto and ether groups could be ideal for the synthesis of complex target molecules in the pharmaceutical or agrochemical industries. Its use as a key intermediate could shorten synthetic routes to complex natural products or their analogues. nih.gov

Development of Novel Photoinitiators: Bifunctional molecules containing ketone moieties have been developed as photoinitiators for polymerization reactions. google.com Future work could investigate whether derivatives of this compound can be used to initiate photopolymerization, offering advantages such as low volatility and migration in cured materials. google.com

Flavor and Fragrance Chemistry: Although currently not recommended for flavor or fragrance use, its structural similarity to other compounds used in this industry, such as raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), suggests that derivatives might possess interesting organoleptic properties. researchgate.netthegoodscentscompany.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.